(1E)-N-Benzylbut-2-en-1-imine
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Overview
Description
(1E)-N-Benzylbut-2-en-1-imine is an organic compound characterized by the presence of a benzyl group attached to a but-2-en-1-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzylbut-2-en-1-imine typically involves the condensation of benzylamine with but-2-enal under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Benzylbut-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.
Scientific Research Applications
(1E)-N-Benzylbut-2-en-1-imine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1E)-N-Benzylbut-2-en-1-imine exerts its effects involves interactions with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the benzyl group may influence the compound’s overall reactivity and binding affinity. The pathways involved in its mechanism of action are determined by the specific context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-Benzylbut-2-en-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-Benzylbut-2-en-1-oxide: An oxidized derivative of the imine compound.
(1E)-N-Benzylbut-2-en-1-thiol: Contains a thiol group instead of an imine.
Uniqueness
(1E)-N-Benzylbut-2-en-1-imine is unique due to its specific imine functionality, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the imine group allows for unique interactions and reactions that are not possible with the amine, oxide, or thiol derivatives.
Properties
CAS No. |
63459-08-5 |
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Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-benzylbut-2-en-1-imine |
InChI |
InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2-9H,10H2,1H3 |
InChI Key |
WKKLWSDBTLROPG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=NCC1=CC=CC=C1 |
Origin of Product |
United States |
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